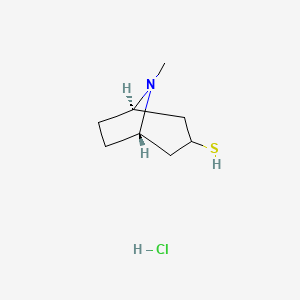

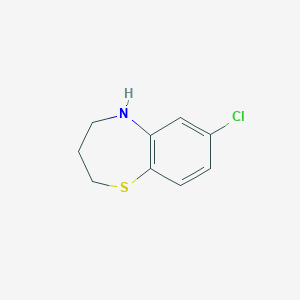

7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓

描述

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound that can be used as an intermediate for preparing a pitressin antagonist medicament Tolvaptan . Tolvaptan is a clinically effective diuretic used in congestive heart failure (CHF) and severe chronic kidney disease .

Synthesis Analysis

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves several steps . The process starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups. This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound. This compound is then hydrolyzed in the presence of alkali, and acidified. In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride. Under the action of Lewis acid, a Friedel-Crafts acylation reaction is carried out to perform intramolecular cyclization. Finally, tosyl groups are removed to obtain the target product .Chemical Reactions Analysis

The chemical reactions involving 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine are complex and involve multiple steps . The reactions include nucleophilic substitution, intramolecular cyclization, and Friedel-Crafts acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine include a molecular weight of 199.70 . It is a solid at room temperature .科学研究应用

细胞内钙拮抗作用

Ueyama 等人 (1996) 进行的一项研究探讨了 7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓类似物的细胞内钙抑制作用。这些化合物,包括 7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓,被检查其影响兔动脉收缩(由甲氧胺或咖啡因诱导)中细胞内 Ca2+ 水平的能力。该研究突出了这些化合物在调节细胞内钙中的潜力,细胞内钙是肌肉收缩和神经传递等各种生理过程中的一个关键方面 (Ueyama 等人,1996).

对映选择性合成

Corti 等人 (2017) 提出 2,3,4,5-四氢-1,5-苯并噻二氮杂卓的第一种对映选择性合成,这是一类在药物化学中很重要的化合物。这种方法涉及催化不对称磺胺-迈克尔加成,对于以更具生物活性和选择性的形式生产这些化合物至关重要。该研究的发现为基于 7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓结构开发新的药物化合物开辟了可能性 (Corti 等人,2017).

分子构象和聚集研究

Muthukumar 等人 (2004) 的研究调查了四种 2,3,4,5-四氢-3,4-二苯基苯并噻二氮杂卓(在结构上与 7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓相关)的分子构象和超分子聚集。了解此类化合物的分子结构和聚集行为对于预测和增强它们的生物活性和稳定性至关重要 (Muthukumar 等人,2004).

合成和生物活性

Dighe 等人 (2015) 的一项研究综述了 1,5-苯并噻二氮杂卓(包括 7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓等化合物)的合成和生物活性。该研究突出了这些化合物的多种生物活性,例如血管扩张、抗抑郁和降压特性,展示了它们在药物应用中的潜力 (Dighe 等人,2015).

线粒体 Ca2+ 稳态

Baron 和 Thayer (1997) 探讨了 CGP37157(一种在结构上与 7-氯-2,3,4,5-四氢-1,5-苯并噻二氮杂卓相关的化合物)对培养的大鼠背根神经节神经元中线粒体 Ca2+ 稳态的影响。这项研究对于了解此类化合物在调节线粒体内的钙水平中的作用至关重要,这对于细胞存活和功能至关重要 (Baron & Thayer, 1997).

安全和危害

Safety information for 7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate protective clothing should be worn to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided .

属性

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJOXOUWWNWVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

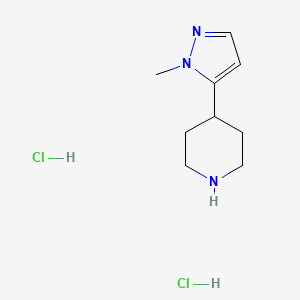

C1CNC2=C(C=CC(=C2)Cl)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)